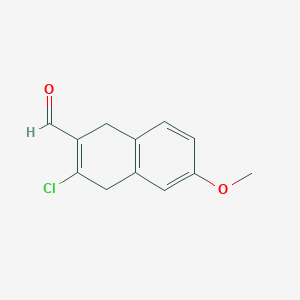![molecular formula C16H15BrF3NO2 B13709459 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is a synthetic organic compound that features a pyrrole ring substituted with a bromo group and a trifluoromethylphenyl group The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Bromo Group: The bromo group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoromethylphenyl Group: This step can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the trifluoromethylphenyl group and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Acids (e.g., TFA): Used for deprotection of the Boc group.
Major Products Formed
Substituted Pyrroles: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions.
Free Amines: Formed through deprotection reactions.
Applications De Recherche Scientifique
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole depends on its specific applicationFor example, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromo group can participate in halogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the pyrrole ring.
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol: Contains a bromo and trifluoromethyl group but has a different core structure.
4-Bromobenzotrifluoride: Similar functional groups but different overall structure.
Uniqueness
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to the combination of its pyrrole ring, bromo group, and trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H15BrF3NO2 |
|---|---|
Poids moléculaire |
390.19 g/mol |
Nom IUPAC |
tert-butyl 4-bromo-2-[4-(trifluoromethyl)phenyl]pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H15BrF3NO2/c1-15(2,3)23-14(22)21-9-12(17)8-13(21)10-4-6-11(7-5-10)16(18,19)20/h4-9H,1-3H3 |
Clé InChI |
KAJLPVHIJHHKSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=C(C=C2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


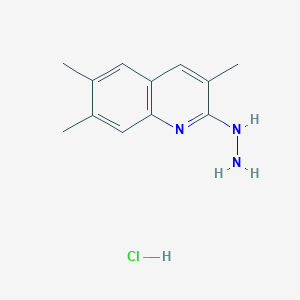
![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
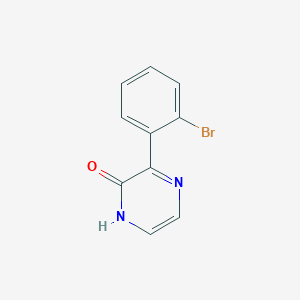
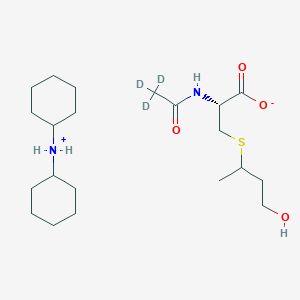
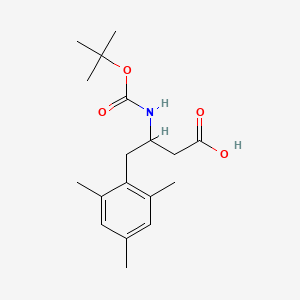
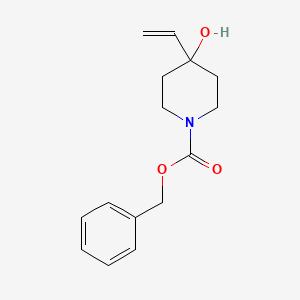
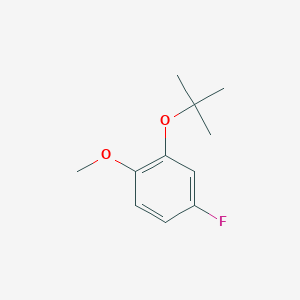
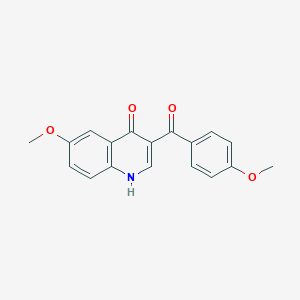

![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
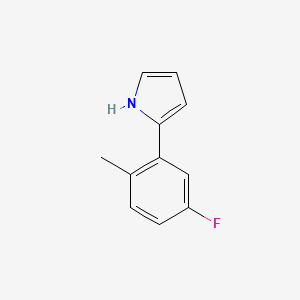
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
